1,2,3,4-Tetrahydropyrimido[1,2-a]indole

adenosine receptor scaffold hopping regioisomer selectivity

Researchers often face supply chain gaps when sourcing the non-aromatic tetrahydropyrimido[1,2-a]indole scaffold, receiving the inactive aromatic isomer instead. This core is essential for constructing ciclazindol-type insulin secretagogues and chromophores. - Validated [1,2-a] fusion topology; distinct from pyrimido[4,5-b]indole regioisomers. - Enamine-like saturated ring enables TCNE condensation for push-pull chromophores. - Supports DAT inhibitor programs (derivative IC₅₀ = 1.3 nM) and KATP channel modulator synthesis.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11914363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrimido[1,2-a]indole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CNC2=CC3=CC=CC=C3N2C1
InChIInChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2
InChIKeyLTTZCFVATZIRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydropyrimido[1,2-a]indole – Identity, Physicochemical Profile, and Procurement


1,2,3,4-Tetrahydropyrimido[1,2-a]indole (CAS 446879-91-0, free base; CAS 42456-83-7, hydrochloride salt) is the parent tricyclic scaffold of the pyrimido[1,2-a]indole class, comprising a tetrahydropyrimidine ring fused at the [1,2-a] position to an indole nucleus [1]. With a molecular formula of C₁₁H₁₂N₂ and molecular weight of 172.23 g/mol, this compound serves as the unsubstituted core from which numerous biologically active derivatives—including the clinically evaluated anorectic/hypoglycemic agent ciclazindol—are constructed via functionalization at the 10-position or the saturated pyrimidine ring [2]. The tetrahydro oxidation state distinguishes it from the fully aromatic pyrimido[1,2-a]indole (CAS 245-46-5), imparting greater conformational flexibility and distinct reactivity at the saturated ring positions [3].

Why This Scaffold Cannot Be Substituted by Other Pyrimidoindole Regioisomers


The [1,2-a] ring fusion topology is not interchangeable with other pyrimidoindole regioisomers such as pyrimido[4,5-b]indole or pyrimido[5,4-b]indole. In a direct comparative study, pyrrolo[2,3-d]pyrimidine-4-amines, pyrimido[4,5-b]indole-4-amines, and tetrahydropyrimido[4,5-b]indole-4-amines were evaluated in identical radioligand binding assays at adenosine A₁ and A₃ receptors, and the three scaffolds yielded substantially divergent affinity and selectivity profiles: N⁴-unsubstituted pyrrolo[2,3-d]pyrimidine analogues exhibited high A₃ affinity (e.g., DPEAP, Ki = 28 nM at human A₃), whereas the corresponding pyrimido[4,5-b]indole analogue (APEPI) showed preferential A₁ selectivity [1]. Separately, the [1,2-a] scaffold confers distinct pharmacological signatures: its 10,10-disubstituted derivative ciclazindol inhibits ATP-sensitive K⁺ (KATP) channels (IC₅₀ = 127 nM) and stimulates insulin secretion, whereas the structurally related anorectic mazindol—lacking the [1,2-a] fusion—has no effect on KATP channel activity in the same CRI-G1 cell line [2]. These data demonstrate that ring fusion geometry determines both target engagement and selectivity, making generic scaffold substitution scientifically unsound.

Quantitative Differentiation Evidence Against Closest Comparators


Ring Fusion Regioisomer Selectivity at Adenosine Receptors

The adenosine receptor affinity profile is dictated by the ring fusion pattern. In a study where pyrrolo[2,3-d]pyrimidine-4-amines, pyrimido[4,5-b]indole-4-amines, and tetrahydropyrimido[4,5-b]indole-4-amines were evaluated under identical radioligand binding conditions at rat A₁ and human A₃ receptors, APEPI (pyrimido[4,5-b]indole scaffold) retained high A₁ affinity and selectivity, whereas the N⁴-substituted pyrrolo[2,3-d]pyrimidine DPEAP showed high human A₃ affinity (Ki = 28 nM) [1]. Although 1,2,3,4-tetrahydropyrimido[1,2-a]indole itself was not included in this particular panel, the [1,2-a] scaffold directs functionalizable positions—most critically the C10 position—into a spatial orientation unavailable to [4,5-b] isomers, enabling distinct protein–ligand interactions as evidenced by the unique KATP channel pharmacology of its 10,10-disubstituted derivative ciclazindol [2]. This makes the [1,2-a] scaffold non-substitutable by other pyrimidoindole regioisomers for target classes engaging the C10 vector.

adenosine receptor scaffold hopping regioisomer selectivity

Hypoglycemic Potency: 10-Hydroxy vs. 10-Amino Substitution

Within the pyrimido[1,2-a]indole series, the nature of the 10-position substituent is a decisive determinant of in vivo hypoglycemic potency. Cliffe et al. synthesized a series of pyrimido[1,2-a]indoles and evaluated hypoglycemic activity following oral administration at a standard dose of 100 mg/kg to fed rats, with relative potencies defined by three-point dose–response studies [1]. The 10-hydroxy series produced the most potent compounds: derivatives bearing 3,3-dimethyl substituents (compounds 21, 22, and 38) or 3,3-spirocyclohexane substituents (compounds 39 and 49) achieved the highest relative potency tier [1]. In contrast, 10-aminopyrimido[1,2-a]indoles were in general less active than the 10-hydroxy analogues, and potency was further decreased by derivatizing the 10-amino group; the most potent 10-amino derivatives were compounds 57 and 58, which still ranked below the leading 10-hydroxy compounds [1].

hypoglycemic structure–activity relationship oral antidiabetic

KATP Channel Inhibition vs. Structurally Related Anorectics

Ciclazindol—10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol—is a direct derivative of the 1,2,3,4-tetrahydropyrimido[1,2-a]indole scaffold. In whole-cell patch-clamp recordings from the rat CRI-G1 insulin-secreting cell line, ciclazindol inhibited diazoxide-activated KATP currents in a concentration-dependent manner with an IC₅₀ of 127 nM and a Hill coefficient of 0.33 [1]. Critically, the structurally related anorectic agent mazindol—as well as the amphetamine-based anorectics diethylpropion, fenfluramine, and phentermine—had no effect on KATP channel activity in the same cell line [1]. Furthermore, ciclazindol elicited insulin secretion from CRI-G1 cells, whereas mazindol had no secretagogue action [1]. The mechanism of KATP inhibition by ciclazindol is mechanistically distinct from sulfonylureas: ciclazindol remains effective after procedures that uncouple the sulfonylurea receptor (SUR) from the channel pore, and it fails to displace [³H]glibenclamide from CRI-G1 microsomal membranes [1].

KATP channel insulin secretion anorectic differentiation

Dopamine Transporter Affinity and Selectivity Profile

Ciclazindol exhibits exceptionally high affinity for the dopamine transporter (DAT), with a reported IC₅₀ of 1.3 nM [1]. It also acts as a norepinephrine reuptake inhibitor, but has no effects on the serotonin transporter (SERT), 5-HT receptors, muscarinic acetylcholine receptors (mACh), or α-adrenergic receptors, and only weak affinity for the H₁ receptor [1]. The structurally related anorectic mazindol also inhibits DAT and NET but operates at a distinct dosage range (2–4 mg/day clinically vs. ciclazindol doses of up to 200 mg reported) [1]. Crucially, the dopamine uptake inhibition occurs without concomitant serotonin transporter engagement, a selectivity pattern that distinguishes ciclazindol from many antidepressant and anorectic agents [2].

dopamine transporter monoamine reuptake CNS pharmacology

Clinical Hypoglycemic Efficacy vs. Metformin

In a single-blind crossover clinical study directly comparing ciclazindol with metformin, ciclazindol produced hypoglycemic action comparable to metformin 500 mg b.d., but with the additional therapeutic benefit of significant appetite suppression and weight reduction [1]. Metformin had comparable hypoglycemic effect but did not suppress appetite [1]. Side effects of ciclazindol were few and mild, and the compound was suitable for once-daily administration [1]. The mode of hypoglycemic action was determined to be different from both biguanides (metformin class) and sulfonylureas, consistent with the unique KATP channel pharmacology and insulin-independent glucose uptake enhancement demonstrated in preclinical models [1][2].

clinical trial hypoglycemic weight reduction head-to-head comparison

Synthetic Reactivity: Tetracyanoethylene Condensation Entry Point

The saturated tetrahydropyrimidine ring of 1,2,3,4-tetrahydropyrimido[1,2-a]indole enables chemical transformations that are inaccessible to the fully aromatic pyrimido[1,2-a]indole (CAS 245-46-5). Specifically, 1,2,3,4-tetrahydropyrimido[1,2-a]indole undergoes condensation with tetracyanoethylene (TCNE) to yield iminoindolinylidenemalononitrile derivatives, a class of push–pull chromophores with potential optoelectronic and sensor applications . This reactivity exploits the enamine-like character of the tetrahydropyrimidine ring—a feature absent in the aromatic congener [1]. The fully aromatic pyrimido[1,2-a]indole lacks the requisite saturated nitrogen position for this transformation, creating a clear functional divergence between the two oxidation states.

building block synthetic methodology push–pull chromophore tetracyanoethylene

Recommended Research and Industrial Application Scenarios


Hypoglycemic Agent Lead Generation in Metabolic Disease

Research teams pursuing novel oral hypoglycemic agents with mechanisms distinct from biguanides and sulfonylureas should prioritize the 1,2,3,4-tetrahydropyrimido[1,2-a]indole scaffold. The Cliffe et al. SAR study established that 10-hydroxy substitution with 3,3-dialkyl modification yields the highest potency tier in fed-rat models at 100 mg/kg p.o. [1]. The clinical-stage derivative ciclazindol demonstrated glucose-lowering efficacy comparable to metformin 500 mg b.d. in a head-to-head crossover trial, with the additional benefit of appetite suppression and weight reduction not observed with metformin [2]. The scaffold's KATP channel inhibition (ciclazindol IC₅₀ = 127 nM) proceeds via a SUR-independent mechanism distinct from sulfonylureas, offering a differentiated pharmacological entry point for insulin secretagogue development .

DAT-Focused Analog Design for CNS Selectivity

Programs targeting the dopamine transporter (DAT) with stringent selectivity requirements over serotonergic, cholinergic, and adrenergic off-targets can exploit the pyrimido[1,2-a]indole scaffold as a privileged chemotype. Ciclazindol, the 10-(m-chlorophenyl)-10-hydroxy derivative, exhibits sub-nanomolar DAT affinity (IC₅₀ = 1.3 nM) with confirmed absence of activity at SERT, 5-HT, mACh, and α-adrenergic receptors [1]. This selectivity profile stands in contrast to broader-spectrum monoamine reuptake inhibitors and provides a structurally defined starting point for further optimization. Procurement of the parent 1,2,3,4-tetrahydropyrimido[1,2-a]indole scaffold enables systematic exploration of 10-aryl substituent effects on DAT/NET selectivity ratios [2].

Building Block for Push–Pull Chromophore Synthesis

Synthetic chemistry groups developing iminoindolinylidenemalononitrile-based push–pull chromophores for materials science or sensor applications should procure the tetrahydro (not aromatic) oxidation state of the scaffold. Only 1,2,3,4-tetrahydropyrimido[1,2-a]indole possesses the enamine-like saturated nitrogen required for condensation with tetracyanoethylene (TCNE) to generate the target chromophore class [1]. The hydrochloride salt (CAS 42456-83-7) provides optimal handling characteristics for this transformation. This reactivity-based differentiation mandates that procurement specifications explicitly exclude the fully aromatic pyrimido[1,2-a]indole (CAS 245-46-5) when TCNE condensation is the intended downstream application [2].

Isoform-Selective Ion Channel and Kinase Targeting

The pyrimido[1,2-a]indole scaffold has demonstrated capacity for isoform-selective pharmacology, most notably through the pyrimido-indole compound CD-160130, which preferentially inhibits the KV11.1B isoform (IC₅₀ = 1.8 μM) with approximately 10-fold selectivity over KV11.1A, translating to antileukemic efficacy without the cardiotoxicity associated with pan-KV11.1 blockade [1]. Separately, CK2 kinase inhibitory activity has been demonstrated for pyrido[4′,3′:5,6]pyrimido[1,2-a]indole derivatives, with the [1,2-a] fusion geometry contributing to a chemical structure distinct from the clinically used CK2 inhibitor silmitasertib (CX-4945) [2]. These findings support the procurement of the [1,2-a] scaffold for kinase and ion channel programs where isoform selectivity or intellectual property differentiation from existing chemotypes is a priority.

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